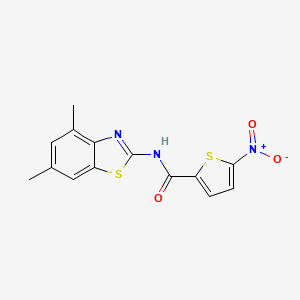

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide

Description

N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with methyl groups at positions 4 and 6, linked via a carboxamide bond to a 5-nitrothiophene moiety. This structural configuration confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in targeting enzymes or pathways sensitive to nitroaromatic and thiazole-based inhibitors. Its synthesis involves coupling 5-nitrothiophene-2-carboxylic acid with 4,6-dimethyl-1,3-benzothiazol-2-amine using reagents such as 1-propanephosphonic acid cyclic anhydride (T3P) in dimethylformamide (DMF), followed by purification via column chromatography .

Properties

IUPAC Name |

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3S2/c1-7-5-8(2)12-10(6-7)22-14(15-12)16-13(18)9-3-4-11(21-9)17(19)20/h3-6H,1-2H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHPFQNPZFKRCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound belongs to a broader class of nitroheterocyclic carboxamides. Below is a detailed comparison with similar derivatives, emphasizing structural variations, synthesis, and physicochemical properties.

Structural and Functional Insights

- Benzothiazole vs. This could influence binding affinity in enzyme inhibition .

Substituent Effects :

- Electron-Donating Groups (e.g., Methyl) : The 4,6-dimethyl groups in the target compound likely increase lipophilicity, enhancing membrane permeability compared to chloro-substituted analogs (CBK277775, CBK277776) .

- Electron-Withdrawing Groups (e.g., Nitro, Chloro) : Chloro substituents (CBK277775, CBK277776) may improve metabolic stability but reduce solubility. The nitro group on the thiophene ring is critical for redox-mediated activity, a feature conserved across all analogs .

Synthetic Accessibility :

Physicochemical and Spectroscopic Data

- Purity : The thiazole derivative with 3,5-difluorophenyl substituents (99.05% purity, ) demonstrates superior synthetic efficiency compared to the 42% purity of its trifluoromethyl analog, highlighting the challenges in introducing bulky substituents.

- Spectroscopic Confirmation : All compounds in and were validated via ¹H/¹³C NMR and LC-MS, confirming the integrity of the carboxamide linkage and nitro group positioning.

Research Implications

For instance:

- Antibacterial Applications : The nitrothiophene moiety in suggests activity against redox-sensitive bacterial targets, though the target compound’s dimethylbenzothiazole core may favor eukaryotic enzyme inhibition (e.g., ubiquitin-proteasome pathways ).

- SAR Trends : Chloro and methyl substituents on benzothiazole () modulate steric hindrance and electronic effects, guiding optimization for potency vs. toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.